molecular formula C25H42O8 B12580830 Methyl 11,12,15-tris(acetyloxy)octadec-13-enoate CAS No. 634202-27-0

Methyl 11,12,15-tris(acetyloxy)octadec-13-enoate

Cat. No.: B12580830
CAS No.: 634202-27-0
M. Wt: 470.6 g/mol
InChI Key: DIJSNLWDSZSOEE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 11,12,15-tris(acetyloxy)octadec-13-enoate typically involves the esterification of octadecenoic acid derivatives with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 11,12,15-tris(acetyloxy)octadec-13-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 11,12,15-tris(acetyloxy)octadec-13-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 11,12,15-tris(acetyloxy)octadec-13-enoate involves its interaction with specific molecular targets and pathways. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. Additionally, the compound can interact with cellular membranes and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 9,10,13-tris(acetyloxy)octadec-11-enoate
  • Methyl 11,12,15-tris(butyryloxy)octadec-13-enoate
  • Methyl 11,12,15-tris(propionyloxy)octadec-13-enoate

Uniqueness

Methyl 11,12,15-tris(acetyloxy)octadec-13-enoate is unique due to the specific positioning of the acetyloxy groups, which can influence its reactivity and biological activity. The presence of three acetyloxy groups also distinguishes it from other similar compounds, potentially leading to different chemical and biological properties .

Properties

CAS No.

634202-27-0

Molecular Formula

C25H42O8

Molecular Weight

470.6 g/mol

IUPAC Name

methyl 11,12,15-triacetyloxyoctadec-13-enoate

InChI

InChI=1S/C25H42O8/c1-6-14-22(31-19(2)26)17-18-24(33-21(4)28)23(32-20(3)27)15-12-10-8-7-9-11-13-16-25(29)30-5/h17-18,22-24H,6-16H2,1-5H3

InChI Key

DIJSNLWDSZSOEE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C=CC(C(CCCCCCCCCC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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